molecular formula C20H15ClN2O2S B2862574 2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-92-1

2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2862574
CAS RN: 896618-92-1
M. Wt: 382.86
InChI Key: HLSDCQMVEFGPRL-UHFFFAOYSA-N
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Description

2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol, also known as CTB, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CTB is a heterocyclic compound that contains a pyrazolo[1,5-c][1,3]benzoxazine ring system with a phenol and thienyl group attached to it.

Scientific Research Applications

Antibacterial Applications

This compound has shown potential in the development of new antibacterial agents. The presence of the imidazole ring, which is known for its broad range of biological activities, suggests that this compound could be effective against various bacterial strains. It could be particularly useful in combating antibiotic-resistant bacteria, which is a growing concern in public health .

Antitumor Potential

The compound’s structure is similar to other molecules that have demonstrated antitumor activity. For instance, derivatives of benzimidazole, a related heterocyclic compound, have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2, using Fluorouracil as a reference drug . This suggests that our compound of interest could also be explored for its efficacy in cancer treatment.

Anti-inflammatory Properties

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory properties. Given the structural similarities, there is a possibility that “2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol” could be used to develop new anti-inflammatory medications, which could be beneficial for treating conditions like arthritis or asthma .

Antifungal Activity

The thiophene moiety present in the compound is another pharmacophore that can contribute to antifungal activity. Thiophene derivatives have been used in the synthesis of compounds with significant antifungal properties, which could make this compound a candidate for the development of new antifungal drugs .

Neuroprotective Effects

Research into benzoxazin derivatives has indicated potential neuroprotective effects. These compounds can provide a protective effect on neural cells against oxidative stress and other forms of neurotoxicity. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Chemical Synthesis and Drug Design

The compound’s complex structure makes it a valuable synthon in chemical synthesis. It could serve as a building block for designing a wide range of pharmaceuticals, leveraging its heterocyclic core to create drugs with various therapeutic effects. Its unique structure could also facilitate the development of novel drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

2-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-12-7-8-18-14(10-12)16-11-15(13-4-1-2-5-17(13)24)22-23(16)20(25-18)19-6-3-9-26-19/h1-10,16,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDCQMVEFGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

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